

Spectroscopic Analysis of 2-(p-Chlorophenylthio)ethanol: A Technical Guide

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Compound of Interest

Compound Name: *2-(p-Chlorophenylthio)ethanol*

Cat. No.: *B088069*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(p-Chlorophenylthio)ethanol**. Due to the limited availability of public domain spectral data for **2-(p-Chlorophenylthio)ethanol**, this guide presents representative data from its close structural analog, 2-(Phenylthio)ethanol. This information is intended to serve as a valuable reference for researchers and scientists engaged in the analysis and characterization of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound of this class, based on the analysis of 2-(Phenylthio)ethanol.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~3.7	Triplet	2H	Methylene protons (-CH ₂ OH)
~3.1	Triplet	2H	Methylene protons (-SCH ₂ -)
Variable	Singlet (broad)	1H	Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~135	Quaternary aromatic carbon (C-S)
~130	Aromatic CH
~129	Aromatic CH
~126	Aromatic CH
~61	Methylene carbon (-CH ₂ OH)
~36	Methylene carbon (-SCH ₂ -)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
~1580	Medium	C=C stretch (aromatic ring)
~1480, ~1440	Medium	C=C stretch (aromatic ring)
~1050	Strong	C-O stretch (primary alcohol)
~740, ~690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
154	Moderate	[M] ⁺ (Molecular Ion)
123	High	[M - CH ₂ OH] ⁺
109	High	[C ₆ H ₅ S] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy:

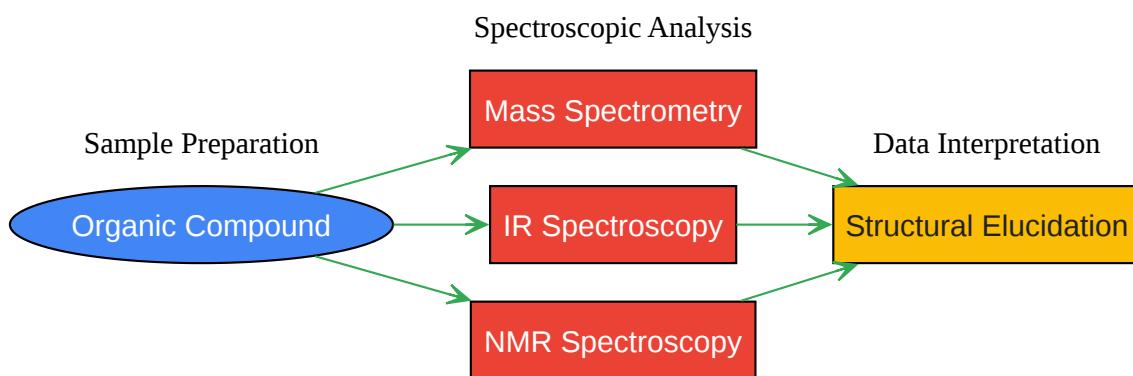
For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into a translucent disk. The spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer, typically scanning over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for purification and separation, and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis.

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